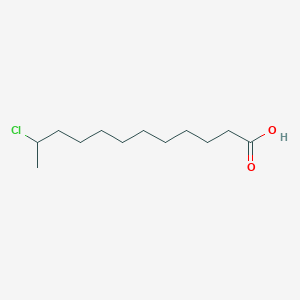
11-Chlorododecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Chlorododecanoic acid is a chlorinated fatty acid with the molecular formula C12H23ClO2 It is a derivative of dodecanoic acid, where a chlorine atom is substituted at the 11th carbon position
Vorbereitungsmethoden
11-Chlorododecanoic acid can be synthesized through a two-step process. The first step involves the selective chlorination of dodecanoic acid at the alpha position using molecular chlorine. This reaction is typically carried out in a cylindrical glass reactor equipped with a stirrer . The intermediate product, alpha-chlorododecanoic acid, is then further reacted with trimethylamine in a hermetic reactor to yield the final product .
Analyse Chemischer Reaktionen
11-Chlorododecanoic acid undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common reagents for this reaction include trimethylamine and other nucleophiles.
Oxidation: The compound can be oxidized to form 11-oxododecanoic acid.
Reduction: Reduction reactions can convert the compound into various derivatives, depending on the reducing agents used.
Wissenschaftliche Forschungsanwendungen
11-Chlorododecanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of various industrial chemicals and materials, including surfactants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 11-Chlorododecanoic acid primarily involves nucleophilic substitution reactions. The chlorine atom at the 11th position creates a strong inductive effect, making the carbon atom more susceptible to nucleophilic attack. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom, displacing the chlorine atom .
Vergleich Mit ähnlichen Verbindungen
11-Chlorododecanoic acid can be compared with other chlorinated fatty acids, such as 12-chlorododecanoic acid and 11-oxododecanoic acid.
12-Chlorododecanoic Acid: This compound has the chlorine atom at the 12th position instead of the 11th.
11-Oxododecanoic Acid: This is an oxidized derivative of this compound, where the chlorine atom is replaced by an oxygen atom, forming a carbonyl group.
Eigenschaften
CAS-Nummer |
119105-74-7 |
|---|---|
Molekularformel |
C12H23ClO2 |
Molekulargewicht |
234.76 g/mol |
IUPAC-Name |
11-chlorododecanoic acid |
InChI |
InChI=1S/C12H23ClO2/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11H,2-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
WSJSRTKETCZHHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
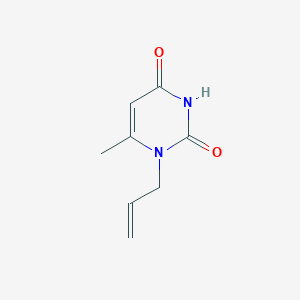
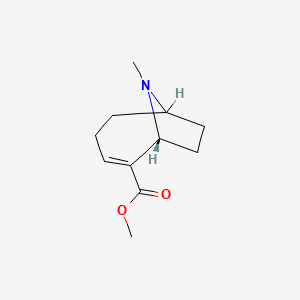

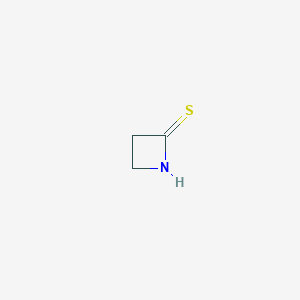
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)

![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
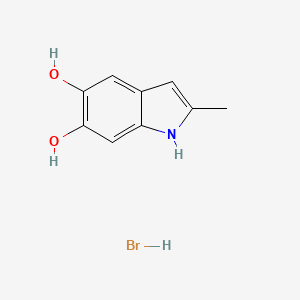
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
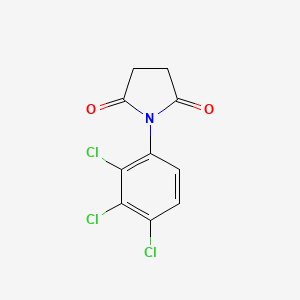
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)

methanone](/img/structure/B14304413.png)
